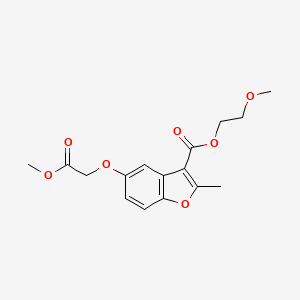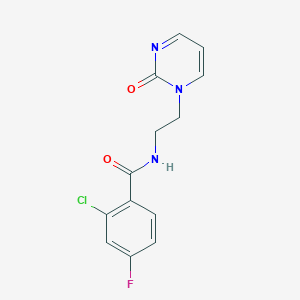
2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a chemical compound that combines a benzamide core with chloro, fluoro, and pyrimidinyl functional groups. This unique structure imparts various properties, making it significant in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the preparation of the pyrimidin-2-one intermediate, which involves the cyclization of appropriate precursors under acidic conditions. Next, the compound undergoes nucleophilic substitution to introduce the chloro and fluoro groups on the benzamide ring, often using chlorinating and fluorinating agents like thionyl chloride and potassium fluoride, respectively. The final step is the coupling of the pyrimidinyl and benzamide units, typically under reflux conditions in the presence of catalysts like triethylamine.
Industrial Production Methods
Industrial-scale production often employs continuous flow reactors to ensure the efficient synthesis of the compound. The use of high-throughput screening for optimal reaction conditions, along with automated purification systems, ensures the production of high-purity 2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide in large quantities. Solvent recovery and recycling are also integral parts of the industrial synthesis process to maintain sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound undergoes a variety of chemical reactions, including:
Oxidation: : It can be oxidized to form sulfonyl derivatives.
Reduction: : Selective reduction of the chloro group can yield benzylamines.
Substitution: : Both electrophilic and nucleophilic substitution reactions are common, where the chloro and fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides. These reactions often require controlled temperatures, inert atmospheres, and the use of polar aprotic solvents to maximize yield and purity.
Major Products Formed
The major products include sulfonyl derivatives from oxidation reactions, benzylamine derivatives from reduction reactions, and various substituted benzamides from nucleophilic substitution reactions.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: : Used as a precursor in organic synthesis, particularly in the creation of heterocyclic compounds.
Biology: : Employed in biochemical assays to study enzyme inhibition and receptor binding.
Medicine: : Investigated for its potential as a lead compound in the development of anti-cancer and anti-inflammatory drugs.
Industry: : Utilized in the manufacture of advanced materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The presence of the chloro and fluoro groups enhances its binding affinity and specificity. Its mechanism of action often involves the inhibition of key metabolic pathways, leading to alterations in cellular functions. This makes it a valuable tool in studying disease mechanisms and developing therapeutic interventions.
Comparison with Similar Compounds
Comparison
Compared to other benzamide derivatives, 2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide stands out due to its unique combination of chloro, fluoro, and pyrimidinyl groups. This combination enhances its chemical reactivity and biological activity, making it more versatile and effective in various applications.
List of Similar Compounds
2-chloro-4-fluoro-N-(2-(2-hydroxyethyl)benzamide
2-chloro-4-fluoro-N-(2-(2-aminopyrimidin-1(2H)-yl)ethyl)benzamide
2-bromo-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
These comparisons highlight how subtle changes in molecular structure can lead to significant differences in properties and applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2/c14-11-8-9(15)2-3-10(11)12(19)16-5-7-18-6-1-4-17-13(18)20/h1-4,6,8H,5,7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEZEOBMGABPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
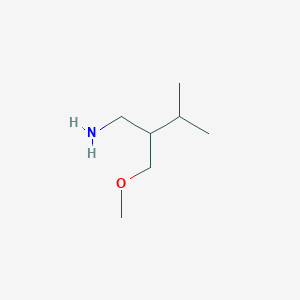

![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2736951.png)
![1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2736953.png)

![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-4-methylbenzamide](/img/structure/B2736959.png)
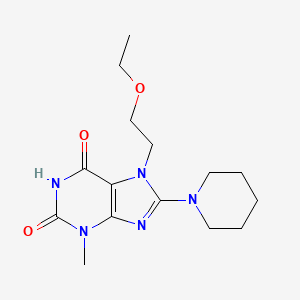
![1-[(4-methoxyphenyl)methyl]-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea](/img/structure/B2736961.png)
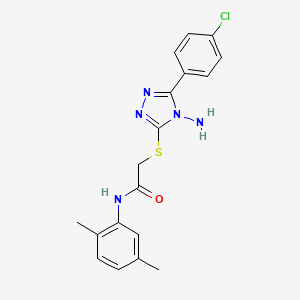

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B2736964.png)
![2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2736965.png)

